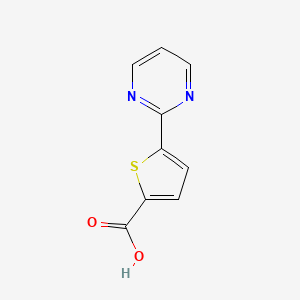

5-Pyrimidin-2-ylthiophene-2-carboxylic acid

Description

Properties

IUPAC Name |

5-pyrimidin-2-ylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2S/c12-9(13)7-3-2-6(14-7)8-10-4-1-5-11-8/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STGNGJREZGFXOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C2=CC=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Pyrimidin-2-ylthiophene-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Overview of the Compound

5-Pyrimidin-2-ylthiophene-2-carboxylic acid is characterized by the presence of both a pyrimidine and a thiophene ring, which contributes to its unique chemical properties. The compound has been investigated for various biological activities, including:

- Enzyme Inhibition

- Antimicrobial Properties

- Anticancer Activity

The biological activity of 5-Pyrimidin-2-ylthiophene-2-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate enzyme activities or receptor functions, leading to various biological effects. For instance:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in metabolic pathways, which may be beneficial in treating metabolic disorders.

- Receptor Binding : It has been noted for binding to specific receptors that play crucial roles in cellular signaling pathways.

Biological Activity Data

Case Study 1: Enzyme Inhibition

A study conducted on the enzyme inhibition properties of 5-Pyrimidin-2-ylthiophene-2-carboxylic acid demonstrated significant inhibitory effects on certain enzymes associated with metabolic pathways. The compound was tested against a library of enzymes, showing promising results in reducing enzyme activity by up to 75% at optimal concentrations.

Case Study 2: Antimicrobial Activity

In antimicrobial assays, 5-Pyrimidin-2-ylthiophene-2-carboxylic acid was evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL, indicating moderate antibacterial activity. This suggests potential for development into an antimicrobial agent.

Case Study 3: Anticancer Properties

Research into the anticancer properties of this compound revealed that it could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Cell viability assays indicated a decrease in cell survival rates by approximately 60% at higher concentrations (100 µM), suggesting its potential as a chemotherapeutic agent.

Preparation Methods

General Synthetic Strategy

The synthesis of 5-Pyrimidin-2-ylthiophene-2-carboxylic acid typically involves coupling a pyrimidine derivative with a thiophene carboxylic acid precursor or its derivatives. The process often includes:

- Formation of key intermediates such as substituted pyrimidines or thiophene carboxylates.

- Use of catalytic systems to facilitate coupling reactions.

- Hydrolysis or functional group transformations to introduce the carboxylic acid moiety.

Industrial methods optimize these steps for scalability and yield, including purification techniques like recrystallization or chromatography to obtain the pure target compound.

Detailed Preparation Method from Patent Literature

A closely related synthetic approach for a pyrimidine carboxylic acid derivative (5-hydroxy pyrimidine-2-carboxylic acid) provides insights into potential preparation methods for 5-Pyrimidin-2-ylthiophene-2-carboxylic acid, given the structural similarities.

Stepwise Synthetic Route:

| Step | Reaction Description | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Coupling of 5-bromo-2-cyanopyrimidine with phenylcarbinol to form 5-benzyloxy-2-cyanopyrimidine | Toluene solvent, cesium carbonate base, cuprous iodide and 1,10-phenanthroline as catalysts, 80-110 °C, 4-12 hours | ~90% | Catalytic system promotes C-O bond formation; reaction monitored by TLC |

| 2 | Hydrolysis and acidification of 5-benzyloxy-2-cyanopyrimidine to yield 5-hydroxy pyrimidine-2-carboxylic acid | Potassium hydroxide base, 25-100 °C, acidification with 1N HCl to pH 3-4 | ~67% | Product precipitated by pH adjustment, filtered and dried |

This two-step method emphasizes:

- Use of cesium carbonate as a base in the coupling step.

- Cuprous iodide and 1,10-phenanthroline as catalytic system.

- Hydrolysis of nitrile to carboxylic acid under basic conditions.

- Acidification to precipitate the product.

The method is noted for its simplicity, relatively high yield, and scalability.

Alternative Synthetic Routes and Reaction Conditions

Other synthetic routes involve:

- Reaction of pyrimidine derivatives with thiophene carboxylic acid precursors under amidinium salt conditions.

- Use of sodium salts of methoxycarbonyl-substituted propenols as intermediates.

- Catalytic coupling reactions optimized for industrial scale, including purification by recrystallization or chromatography.

A general industrial approach includes:

| Process Step | Description | Typical Conditions | Purpose |

|---|---|---|---|

| Coupling | Pyrimidine derivative + thiophene carboxylate or precursor | Amidinium salts, controlled temperature | Formation of C-C or C-N bonds |

| Hydrolysis | Conversion of ester or nitrile to carboxylic acid | Basic hydrolysis, elevated temperature | Introduction of carboxylic acid group |

| Purification | Recrystallization or chromatography | Solvent systems optimized for purity | Obtain high-purity final compound |

Related Synthetic Processes for Analogous Compounds

Research on thiophene derivatives with carboxylic acid groups, such as ethyl 5-acetyl-4-methyl-2-(phenylamino)thiophene-3-carboxylate, provides mechanistic insights:

- Initial condensation of ethyl acetoacetate with phenyl isothiocyanate in presence of potassium carbonate.

- Subsequent reaction with chloroacetone.

- Formation of enaminones and further transformations using nucleophiles and Lewis acid catalysts.

- Hydrolysis of esters to carboxylic acids.

These steps demonstrate the complexity and variety of pathways available for constructing thiophene-pyrimidine frameworks with carboxylic acid functionality.

Summary Table of Key Preparation Parameters

Research Findings and Advantages

- The two-step synthetic route for 5-hydroxy pyrimidine-2-carboxylic acid is efficient, with relatively high yields and straightforward purification.

- Use of catalytic systems such as cuprous iodide and 1,10-phenanthroline enhances coupling efficiency.

- The hydrolysis step under basic conditions followed by acidification allows selective precipitation of the target acid.

- Industrial methods focus on optimizing reaction parameters to maximize yield and purity, with scalability in mind.

Q & A

(Basic) What spectroscopic methods are recommended for structural confirmation of 5-Pyrimidin-2-ylthiophene-2-carboxylic acid?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the thiophene and pyrimidine ring connectivity. Compare chemical shifts with analogous compounds (e.g., 5-Pyrid-3-ylthiophene-2-carboxylic acid, δH ~7.5–8.5 ppm for aromatic protons) .

- Infrared Spectroscopy (IR): Validate the carboxylic acid group via O–H stretching (~2500–3000 cm) and C=O stretching (~1680–1720 cm).

- Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H]) using high-resolution MS. Cross-reference with calculated molecular weights (e.g., CHNOS: 222.02 g/mol).

(Basic) How can researchers determine the purity of synthesized 5-Pyrimidin-2-ylthiophene-2-carboxylic acid?

Methodological Answer:

- Melting Point Analysis: Compare observed melting points with literature values for structurally similar compounds (e.g., 5-Pyrid-4-ylthiophene-2-carboxylic acid melts at 333.5–337°C, suggesting high purity if deviations are <2°C) .

- High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities. Optimize mobile phases (e.g., acetonitrile/water with 0.1% trifluoroacetic acid).

(Advanced) How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Cross-Validation with Analogues: Compare NMR/IR data with structurally related compounds (e.g., 5-Aminopyrimidine-2-carboxylic acid or 5-Chloropyrimidine-2-carboxylic acid) to identify consistent spectral patterns .

- X-ray Crystallography: Resolve ambiguities by growing single crystals (solvent: DMSO/water) and analyzing bond lengths/angles.

- Density Functional Theory (DFT): Simulate NMR chemical shifts and optimize molecular geometry to validate experimental data .

(Advanced) What strategies optimize the Suzuki-Miyaura coupling for synthesizing 5-Pyrimidin-2-ylthiophene-2-carboxylic acid derivatives?

Methodological Answer:

- Catalyst Selection: Use Pd(PPh) or PdCl(dppf) with KCO in DMF/water (3:1) at 80–100°C. Monitor reaction progress via TLC (R ~0.3 in ethyl acetate/hexane).

- Purification: Recrystallize from ethanol/water mixtures to remove Pd residues. Validate purity via melting point consistency (e.g., target range: 260–265°C for pyrimidinyl-thiophene analogs) .

(Basic) What safety protocols are critical when handling 5-Pyrimidin-2-ylthiophene-2-carboxylic acid?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.

- Storage: Keep in airtight containers at 2–8°C, away from oxidizing agents. Follow guidelines for carboxylic acids (e.g., Thiophene-2-carboxylic acid SDS recommendations) .

(Advanced) How can computational modeling predict the biological activity of 5-Pyrimidin-2-ylthiophene-2-carboxylic acid?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate interactions with target proteins (e.g., human serum albumin, as studied for pyrimidine derivatives in fluorescence quenching assays) .

- ADMET Prediction: Employ SwissADME to evaluate bioavailability, logP, and metabolic stability. Compare with analogs like 5-Aminopyrimidine-2-carboxylic acid for SAR insights .

(Advanced) What experimental designs mitigate side reactions in carboxylation of pyrimidinyl-thiophene precursors?

Methodological Answer:

- Temperature Control: Maintain ≤60°C during carboxylation to avoid decarboxylation. Use inert atmospheres (N/Ar) to prevent oxidation.

- Protecting Groups: Temporarily protect the pyrimidine nitrogen with tert-butoxycarbonyl (Boc) groups to direct carboxylation to the thiophene ring .

(Basic) What are the key challenges in scaling up the synthesis of 5-Pyrimidin-2-ylthiophene-2-carboxylic acid?

Methodological Answer:

- Solvent Selection: Replace high-boiling solvents (e.g., DMF) with ethanol/water mixtures for easier post-reaction removal.

- Yield Optimization: Use Design of Experiments (DoE) to test variables (catalyst loading, temperature). Reference small-scale yields (e.g., 60–70% for 5-Pyridyl-thiophene derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.